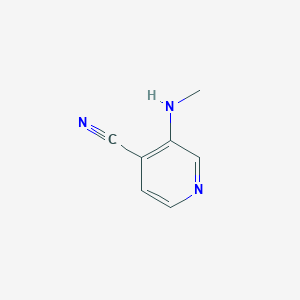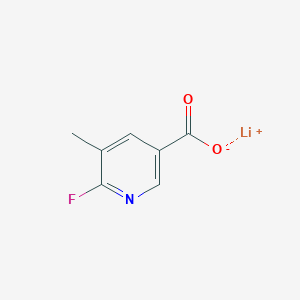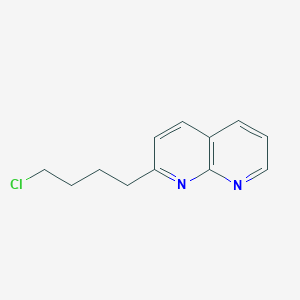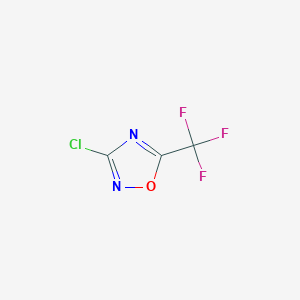
3-(Methylamino)isonicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methylamino)isonicotinonitrile is an organic compound that features a pyridine ring substituted with a nitrile group at the 3-position and a methylamino group at the same position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)isonicotinonitrile typically involves the reaction of isonicotinonitrile with methylamine. One common method is the direct reductive N-methylation of nitro compounds, which is a straightforward approach compared to conventional N-methylation of amines . This method avoids the need for pre-preparation of NH-free amines, significantly shortening the separation and purification steps.
Industrial Production Methods
Industrial production of this compound can be achieved through the ammoxidation of 3-methylpyridine. This process involves the reaction of 3-methylpyridine with ammonia and oxygen to produce the desired nitrile compound .
Chemical Reactions Analysis
Types of Reactions
3-(Methylamino)isonicotinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The nitrile group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve moderate temperatures and pressures to ensure efficient conversion.
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Methylamino)isonicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism by which 3-(Methylamino)isonicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Methylamino)isonicotinonitrile include:
Nicotinonitrile: A precursor to the vitamin niacin and used in various chemical syntheses.
3-(Methylamino)propylamine: Used in the preparation of pharmaceuticals and other fine chemicals.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where precise molecular interactions are required.
Properties
Molecular Formula |
C7H7N3 |
|---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
3-(methylamino)pyridine-4-carbonitrile |
InChI |
InChI=1S/C7H7N3/c1-9-7-5-10-3-2-6(7)4-8/h2-3,5,9H,1H3 |
InChI Key |
WYCGMXZTJJPJIL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CN=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentanemethanamine,1-(1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B13128111.png)

![7-Benzyl-4-(3,5-difluorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13128124.png)




![Methyl 3-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B13128152.png)






